An In-depth Technical Guide to N,O-Dimethyltyrosine as a Non-Canonical Amino Acid
An In-depth Technical Guide to N,O-Dimethyltyrosine as a Non-Canonical Amino Acid
Abstract: This technical guide provides a comprehensive overview of N,O-Dimethyltyrosine, a non-canonical amino acid (ncAA) with significant potential in peptide-based drug discovery and chemical biology. By methylating both the alpha-amino and the phenolic hydroxyl groups of tyrosine, this modification imparts unique conformational and chemical properties. N-methylation restricts the peptide backbone's flexibility, enhancing metabolic stability and receptor selectivity, while O-methylation blocks phosphorylation and alters hydrogen bonding capacity. This document details the chemical identity of N,O-Dimethyltyrosine, offers a robust framework for its chemical synthesis and incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and discusses its strategic applications. The protocols and insights provided are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge to leverage this powerful tool for creating next-generation therapeutics.
The Strategic Imperative for Non-Canonical Amino Acids (ncAAs)
In the landscape of drug development, peptides offer a compelling combination of high potency and target specificity, often with a favorable safety profile compared to small molecules. However, native peptides are frequently hindered by poor metabolic stability, low oral bioavailability, and conformational flexibility that can lead to off-target effects. The integration of non-canonical amino acids (ncAAs) has emerged as a transformative strategy to overcome these limitations. By introducing novel side-chain functionalities and backbone constraints, ncAAs serve as powerful tools to engineer peptides with enhanced therapeutic properties.
N,O-Dimethyltyrosine is a particularly noteworthy ncAA. It combines two critical modifications—N-methylation and O-methylation—onto a single tyrosine scaffold. This dual modification provides a unique method for simultaneously modulating the peptide backbone and the functionality of the aromatic side chain, offering a sophisticated approach to refining peptide structure and function.
N,O-Dimethyltyrosine: A Dual-Action Modification
Chemical Identity and Physicochemical Properties
N,O-Dimethyltyrosine, systematically named (2S)-3-(4-methoxyphenyl)-2-(methylamino)propanoic acid, is a derivative of L-tyrosine. Its core identity and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (2S)-3-(4-methoxyphenyl)-2-(methylamino)propanoic acid | [PubChem CID: 7010618][1] |
| Molecular Formula | C₁₁H₁₅NO₃ | [PubChem CID: 7010618][1] |
| Molecular Weight | 209.24 g/mol | [PubChem CID: 7010618][1] |
| CAS Number | 52939-33-0 | [PubChem CID: 7010618][1] |
| Canonical SMILES | CNC(=O)O | [PubChem CID: 7010618][1] |
| InChI Key | QESMMBKGCOSBNL-JTQLQIEISA-N | [PubChem CID: 7010618][1] |
Structural Distinctions: The Power of Methylation Placement
The precise placement of methyl groups dramatically alters the amino acid's properties. N,O-Dimethyltyrosine is often conceptually grouped with other methylated tyrosines, but its function is distinct. The diagram below clarifies the structural differences between L-Tyrosine and its key dimethylated analogs.
Causality of Modification: Engineering Peptide Properties
The rationale for using N,O-Dimethyltyrosine stems from the predictable consequences of its dual methylation:
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N-Methylation (Backbone Modification): The substitution of a methyl group for a hydrogen on the backbone amide nitrogen has profound structural implications. It eliminates the hydrogen bond donor capability at this position, disrupting secondary structures like α-helices and β-sheets. This steric imposition restricts the rotation around the Cα-N bond, locking the peptide into a more defined conformation. This pre-organization can lead to higher receptor binding affinity and, critically, provides steric shielding against proteolytic enzymes (e.g., peptidases), thereby increasing the peptide's in vivo half-life.
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O-Methylation (Side-Chain Modification): The conversion of the phenolic hydroxyl to a methoxy ether serves two primary purposes. First, it permanently blocks the site of tyrosine phosphorylation, a key post-translational modification in cell signaling. This makes N,O-Dimethyltyrosine an invaluable tool for creating non-phosphorylatable peptide analogs to probe signaling pathways. Second, it removes a hydrogen bond donor, altering the side chain's interaction with its microenvironment and receptor binding pockets. This can shift binding modalities from hydrogen-bond-driven to more hydrophobic or van der Waals interactions.
Synthesis of the Fmoc-N,O-Dimethyltyrosine Building Block
Successful incorporation via SPPS requires the ncAA to be prepared as an N-terminally protected derivative, typically with the fluorenylmethyloxycarbonyl (Fmoc) group. The synthesis is a multi-step process requiring careful protection and deprotection strategies.
Synthetic Workflow Overview
The synthesis begins with commercially available L-Tyrosine and proceeds through protection of the carboxyl group, methylation of the hydroxyl and amino groups, and final installation of the Fmoc protecting group.
Detailed Experimental Protocol: Synthesis of Fmoc-(N-Me)Tyr(Me)-OH
This protocol is a representative, self-validating workflow. Researchers should adapt conditions based on laboratory-specific equipment and observations.
Step 1: Carboxyl Group Protection (Esterification)
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Reaction Setup: Suspend L-Tyrosine (1.0 eq) in anhydrous methanol (MeOH, ~0.2 M). Cool the suspension to 0 °C in an ice bath.
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Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 30 minutes. Causality: SOCl₂ reacts with MeOH to form HCl in situ, which catalyzes the Fischer esterification. This is a classic and efficient method for protecting the carboxylic acid as a methyl ester.
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Reaction & Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor by Thin Layer Chromatography (TLC). Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield L-Tyrosine methyl ester (Tyr-OMe) as a white solid.
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Validation: Confirm product identity via ¹H NMR and Mass Spectrometry (MS).
Step 2: Phenolic Hydroxyl Methylation (O-Methylation)
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Reaction Setup: Dissolve Tyr-OMe (1.0 eq) in anhydrous acetone or DMF (~0.3 M). Add potassium carbonate (K₂CO₃, 2.5 eq) as a mild base.
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Reagent Addition: Add methyl iodide (CH₃I, 1.5 eq) and heat the mixture to reflux (~60 °C) for 4-6 hours. Causality: K₂CO₃ deprotonates the phenolic hydroxyl, which is more acidic than the secondary amine, creating a phenoxide that acts as a nucleophile to displace iodide from CH₃I in a Williamson ether synthesis.
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Workup & Purification: Monitor by TLC. After completion, filter off the K₂CO₃ and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel to yield O-methyl-L-tyrosine methyl ester (Tyr(Me)-OMe).
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Validation: Confirm structure by ¹H NMR (disappearance of the phenolic -OH peak, appearance of an -OCH₃ singlet at ~3.8 ppm) and MS.
Step 3: Alpha-Amino Methylation (N-Methylation)
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Reaction Setup: Dissolve Tyr(Me)-OMe (1.0 eq) in a suitable solvent like methanol. Add aqueous formaldehyde (37%, 1.5 eq) followed by palladium on carbon (Pd/C, 10 mol %).
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Reaction: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature overnight. Causality: This is a reductive amination. The amine and formaldehyde form an intermediate imine (or iminium ion), which is then immediately reduced by the H₂/Pd-C system to the N-methyl amine. This is a highly efficient and clean method for N-monomethylation.
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Workup & Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate. The resulting N,O-Dimethyltyrosine methyl ester can often be used directly in the next step or purified by chromatography if needed.
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Validation: Confirm conversion by MS (mass increase of 14 Da) and ¹H NMR (appearance of an N-CH₃ singlet).
Step 4: Saponification and Fmoc Protection
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Saponification: Dissolve the crude N,O-Dimethyltyrosine methyl ester in a mixture of THF/water (3:1). Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC). Acidify the mixture to ~pH 3 with 1N HCl and extract the product with ethyl acetate. Dry and concentrate to yield the free amino acid, H-(N-Me)Tyr(Me)-OH.
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Fmoc Protection: Dissolve the crude amino acid in a 10% aqueous sodium carbonate solution. Add a solution of Fmoc-succinimide (Fmoc-OSu, 1.1 eq) in acetone. Stir vigorously at room temperature for 4-6 hours.
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Workup & Purification: Once the reaction is complete, wash the mixture with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2 with cold 1N HCl, causing the product to precipitate. Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the final product, Fmoc-(N-Me)Tyr(Me)-OH , as a white powder.
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Final Validation: Confirm final product identity and purity (>95%) via ¹H NMR, ¹³C NMR, HPLC, and High-Resolution Mass Spectrometry (HRMS).
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected N,O-Dimethyltyrosine is now ready for incorporation into a peptide sequence using a standard automated peptide synthesizer.
The Fmoc-SPPS Workflow
The process is a cyclical repetition of deprotection, activation/coupling, and washing steps to build the peptide chain on a solid support resin.
Detailed Protocol: Automated SPPS
This protocol assumes the use of a standard automated microwave peptide synthesizer with Rink Amide resin for a C-terminally amidated peptide.
1. Resin Preparation:
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Place Rink Amide resin in the reaction vessel.
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Swell the resin in dimethylformamide (DMF) for 30 minutes.
2. The Synthesis Cycle (for each amino acid):
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Deprotection: Flow a solution of 20% piperidine in DMF through the reaction vessel for 5-10 minutes to remove the Fmoc group from the resin-bound amino acid.
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Washing: Thoroughly wash the resin with DMF to remove residual piperidine and dibenzofulvene byproduct. A Kaiser test can be performed here to confirm the presence of a free primary amine (Note: The Kaiser test will be negative after the coupling of N-methylated amino acids).
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Coupling:
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In a separate vial, dissolve the incoming Fmoc-amino acid (4.0 eq) and an activator like HBTU (3.9 eq) in DMF. Add a base, N,N-Diisopropylethylamine (DIPEA, 8.0 eq).
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For coupling Fmoc-(N-Me)Tyr(Me)-OH , a longer coupling time (e.g., 10-25 minutes) or a stronger coupling agent may be required due to the steric hindrance of the N-methyl group. Causality: N-methylated residues are notoriously difficult to couple. The steric bulk slows the reaction kinetics, necessitating more forcing conditions or specialized reagents (e.g., HATU) to achieve high coupling efficiency.
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Transfer the activated amino acid solution to the reaction vessel and allow it to react.
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Washing: Wash the resin thoroughly with DMF to remove excess reagents.
3. Final Cleavage and Deprotection:
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After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
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Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Water and triisopropylsilane act as scavengers to quench reactive carbocations generated during the process, preventing side reactions.
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Gently agitate at room temperature for 2-3 hours.
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Filter the resin and collect the TFA solution containing the crude peptide.
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Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
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Dry the peptide pellet under vacuum.
Peptide Characterization
5.1 Protocol: Purification and Analysis
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Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Acetonitrile/Water with 0.1% TFA). Purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Collect fractions corresponding to the major product peak.
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Analysis:
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Analytical RP-HPLC: Analyze the purified fractions to confirm purity (>95%).
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Mass Spectrometry (ESI-MS): Confirm the molecular weight of the final peptide. The observed mass should match the calculated theoretical mass for the peptide containing one N,O-Dimethyltyrosine residue.
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Applications and Future Directions
The incorporation of N,O-Dimethyltyrosine is not merely an academic exercise; it is a strategic decision in peptide design with clear applications.
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Probing Receptor Binding: By replacing a native Tyrosine with N,O-Dimethyltyrosine, researchers can determine the importance of the phenolic hydroxyl's hydrogen bonding and phosphorylation potential for receptor activation. A loss of activity would imply these features are critical, whereas retained or enhanced activity suggests a different binding mode.
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Enhancing Metabolic Stability: Peptides containing N-methylated amino acids at the N-terminus or at known peptidase cleavage sites often exhibit significantly longer plasma half-lives, a critical attribute for any therapeutic candidate.[2]
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Developing Conformationally Locked Peptides: The backbone constraint imposed by N-methylation can be used to favor a specific bioactive conformation, potentially increasing potency and reducing the entropic penalty of binding. This is particularly valuable in designing constrained cyclic peptides or stapled peptides.
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Creating Kinase-Resistant Probes: In cell signaling research, peptides containing N,O-Dimethyltyrosine can act as potent inhibitors or probes that are immune to inactivation or activation by tyrosine kinases, allowing for a clearer dissection of signaling cascades.
Conclusion
N,O-Dimethyltyrosine represents a sophisticated and powerful building block in the arsenal of the modern peptide chemist. Its dual-functionality—offering both backbone rigidification and side-chain modification—provides a level of control that is highly sought after in the rational design of peptide therapeutics and chemical probes. By understanding the chemical principles behind its synthesis and the strategic implications of its use, researchers can unlock new avenues for developing peptides with superior stability, selectivity, and therapeutic efficacy.
References
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Portoghese, P. S., et al. (2009). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Journal of Medicinal Chemistry. Accessed via ResearchGate on January 24, 2026, from [Link]
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Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved January 24, 2026, from [Link]
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Trapella, C., et al. (2020). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules, 25(21), 5194. [Link]
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National Center for Biotechnology Information. (n.d.). N,O-Dimethyltyrosine. PubChem Compound Database. Retrieved January 24, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2',6'-Dimethyltyrosine. PubChem Compound Database. Retrieved January 24, 2026, from [Link]
